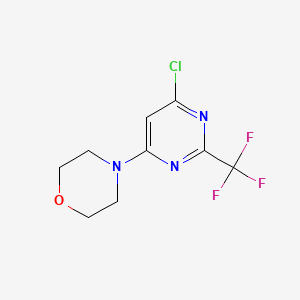
4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine
Übersicht
Beschreibung
“4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C9H9ClF3N3O and a molecular weight of 267.64 . It’s commonly used in scientific research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClF3N3O/c10-6-5-7(16-1-3-17-4-2-16)15-8(14-6)9(11,12)13/h5H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine has been utilized in the synthesis of various compounds with antibacterial properties. A study by Rahimizadeh et al. (2011) investigated the synthesis of thiazolo[4,5-d]pyrimidines, where the substitution of the chlorine atom with morpholine led to compounds with antibacterial properties (Rahimizadeh et al., 2011).
Biocorrosion Inhibition
The derivative 2-amino-4-chloro-6-morpholinepyrimidine, closely related to the target compound, has been studied for its biocorrosion inhibition effects. Onat et al. (2016) demonstrated that this compound significantly reduced biocorrosion of steel, highlighting its potential in corrosion control (Onat et al., 2016).
Synthesis of Novel Heterocyclic Systems
Karimian and Karimi (2020) explored the synthesis of novel heterocyclic systems involving morpholine. They synthesized compounds with a pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazine ring system, which included morpholine as a substituent (Karimian & Karimi, 2020).
Dopamine Receptor Antagonism
In pharmacological research, morpholine analogs, such as 4-(6-fluoro-1H-indol-3-yl)methyl)morpholine, have been identified as dopamine D4 receptor antagonists. This is significant for studies in neuroscience and pharmacology (Witt et al., 2016).
Photophysics and Biomolecular Binding
Morpholine derivatives have been synthesized and evaluated for their photophysical properties and biomolecular binding capabilities. Such studies are crucial in the development of new materials and drugs (Bonacorso et al., 2018).
DNA-Dependent Protein Kinase Inhibition
The compound 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one, resembling the target molecule, has been studied for its potent inhibitory activity against DNA-dependent protein kinase, an enzyme involved in DNA repair and cellular signaling (Cano et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-6-5-7(16-1-3-17-4-2-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBNUMRYGBXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674275 | |
| Record name | 4-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine | |
CAS RN |
1189444-94-7 | |
| Record name | 4-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



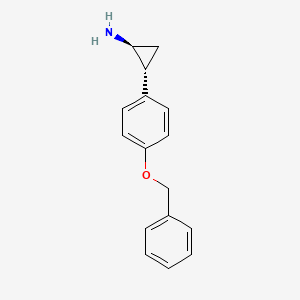
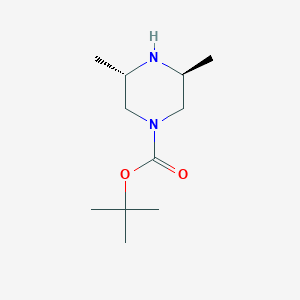
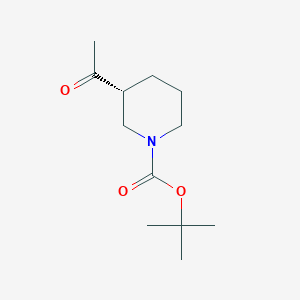
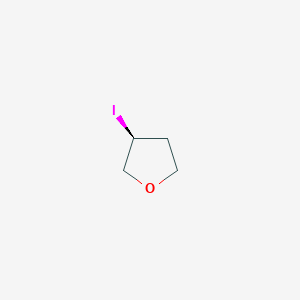
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
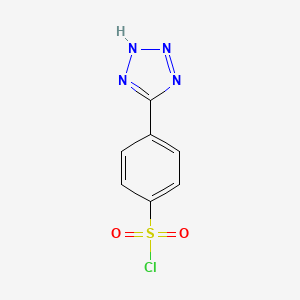
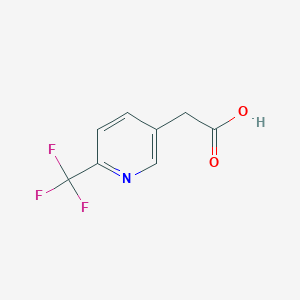
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)